3-Bromo-2-methyl-5-(pentafluorosulfur)aniline
Overview
Description
3-Bromo-2-methyl-5-(pentafluorosulfur)aniline is a useful research compound. Its molecular formula is C7H7BrF5NS and its molecular weight is 312.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Catalytic Activity of Schiff Base Complexes Schiff base complexes derived from aniline compounds, similar to 3-Bromo-2-methyl-5-(pentafluorosulfur)aniline, have been studied for their synthesis and catalytic activity, particularly in the oxidation of aniline and substituted anilines. This research demonstrates the potential use of these complexes in catalytic processes (Lekha, Raja, Rajagopal, & Easwaramoorthy, 2014).
Spectroscopic Analysis of Aniline Derivatives The spectroscopic properties of aniline derivatives, including those structurally similar to this compound, have been extensively studied. The analysis using techniques like FTIR and FTRaman provides detailed insights into the molecular structure and vibrational frequencies, which is crucial for understanding the behavior of these compounds (Ramalingam, Periandy, Narayanan, & Mohan, 2010).
Antimicrobial Activity of Substituted Benzothiazoles Studies have shown that derivatives of bromo-methyl aniline, akin to this compound, demonstrate antimicrobial properties. This opens up possibilities for their use in developing new antimicrobial agents (Bhagat, Deshmukh, & Kuberkar, 2012).
Synthesis and Characterization of Organic Compounds Research into aniline derivatives, closely related to this compound, includes the synthesis and characterization of various organic compounds, which is fundamental for the development of new materials and pharmaceuticals (Yan-fang, 2007).
Role in Synthesis of Heat and Pressure-Sensitive Dyes Compounds such as 4-Bromo-3-methylanisole, which share similarities with this compound, are crucial in the synthesis of heat and pressure-sensitive dyes used in thermal papers. The development of efficient synthesis methods for such compounds is of industrial significance (Xie, Wang, Deng, & Luo, 2020).
Biological Activity Studies Research has been conducted on the biological activity of oxadiazole analogs, which are related to the chemical structure of this compound. These studies are pivotal in the discovery of new compounds with potential medicinal applications (Bhat, Sufeera, & Chaitanya, 2011).
Properties
IUPAC Name |
3-bromo-2-methyl-5-(pentafluoro-λ6-sulfanyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrF5NS/c1-4-6(8)2-5(3-7(4)14)15(9,10,11,12)13/h2-3H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYYPBOICDHOED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)S(F)(F)(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrF5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701170297 | |
Record name | Sulfur, (3-amino-5-bromo-4-methylphenyl)pentafluoro-, (OC-6-21)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701170297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373920-91-2 | |
Record name | Sulfur, (3-amino-5-bromo-4-methylphenyl)pentafluoro-, (OC-6-21)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373920-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfur, (3-amino-5-bromo-4-methylphenyl)pentafluoro-, (OC-6-21)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701170297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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